5-(4-Chlorophenyl)isoxazole-3-carbohydrazide chemical properties
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide chemical properties
An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: Properties, Synthesis, and Applications
Introduction: A Scaffold of Medicinal Significance
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a heterocyclic compound built upon an isoxazole core. Isoxazoles represent a vital class of aromatic, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a structural motif that imparts significant chemical stability and diverse pharmacological potential.[1] This particular molecule has garnered considerable attention in medicinal chemistry, not as an end-product therapeutic, but as a highly versatile precursor for the synthesis of a wide array of bioactive derivatives.[2]
The molecule's utility is derived from the synergistic interplay of its three core components:
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The Isoxazole Ring: This aromatic system serves as a rigid and stable scaffold, correctly orienting the other functional groups for interaction with biological targets. Its presence is a cornerstone in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1]
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The 4-Chlorophenyl Group: Positioned at the 5-position of the isoxazole ring, this substituent significantly enhances the molecule's lipophilicity (fat-solubility). This property is critical for its ability to cross cellular membranes and interact with hydrophobic pockets within biological targets like enzymes or receptors.[2] The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the entire scaffold.
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The Carbohydrazide Moiety: This functional group (-CONHNH₂) at the 3-position is the primary reactive handle for chemical modification. Its nucleophilic terminal amine (-NH₂) is readily derivatized, allowing for the systematic exploration of chemical space to develop compounds with optimized biological activity.
This guide provides a comprehensive overview of the core chemical properties, synthetic routes, and the derivatization potential of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, offering a foundational resource for researchers in drug discovery and organic synthesis.
Core Physicochemical Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The data for 5-(4-chlorophenyl)isoxazole-3-carbohydrazide is summarized below.
| Property | Value | Source |
| CAS Number | 91587-71-2 | [3] |
| Molecular Formula | C₁₀H₈ClN₃O₂ | [3] |
| Molecular Weight | 237.64 g/mol | [3] |
| Appearance | White to off-white solid | Assumed based on typical carbohydrazides |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | Based on the polar carbohydrazide functional group.[4] |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | [2] |
Molecular Structure and Inherent Reactivity
The compound's structure is the blueprint for its chemical behavior. The carbohydrazide functional group is the most significant site of reactivity, serving as a potent nucleophile that readily participates in condensation reactions.
Caption: Structure of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide.
Synthesis Protocol: A Validated Pathway
The synthesis of this compound follows a logical and well-established two-step pathway common in heterocyclic chemistry. The causality behind this approach is the sequential and controlled formation of the isoxazole ring followed by the functionalization of the ester to the more reactive carbohydrazide.
Experimental Workflow
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology
Part 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-chloro-3-oxobutanoate (1 equivalent) and ethanol to create a clear solution.
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Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the flask. The sodium acetate acts as a base to liberate the free hydroxylamine from its salt.
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Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product, being less polar than the starting materials, will precipitate out.
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Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure ester intermediate.
Part 2: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
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Setup: In a clean round-bottom flask, dissolve the ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate intermediate (1 equivalent) in ethanol.
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2-3 equivalents) dropwise to the solution at room temperature. The use of excess hydrazine drives the reaction to completion.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.
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Workup: After completion, cool the reaction mixture. The target carbohydrazide product will often precipitate directly from the cooled solution. If not, reduce the solvent volume under vacuum.
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Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold ethanol or diethyl ether to remove any unreacted hydrazine. Dry under vacuum to yield the final, pure 5-(4-chlorophenyl)isoxazole-3-carbohydrazide.
Key Chemical Reactions and Derivatization Potential
The true value of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide lies in its role as a synthetic building block.[2] The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it an ideal partner for reactions with electrophiles, most notably aldehydes and ketones.
Formation of Hydrazone Derivatives (Schiff Bases)
The condensation reaction between the carbohydrazide and an aromatic aldehyde is a cornerstone of its application. This reaction creates a new carbon-nitrogen double bond (an imine or Schiff base), linking the isoxazole core to a new substituent. This allows for the systematic modification of the molecule's steric and electronic properties to fine-tune its biological activity.
Caption: Derivatization via hydrazone formation.
This simple, high-yielding reaction allows for the creation of large libraries of related compounds for high-throughput screening in drug discovery programs. The resulting hydrazone derivatives often exhibit a wide range of biological activities.[5]
Applications in Medicinal Chemistry and Biology
While the parent compound is primarily a synthetic intermediate, its derivatives and related isoxazole structures have demonstrated significant potential across several therapeutic areas.[6]
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Antimicrobial Activity: The isoxazole scaffold is a known pharmacophore for antimicrobial agents. Derivatives have shown activity against various bacterial strains, addressing the critical need for new antibiotics.[2][7] The 4-chlorophenyl group, in particular, has been noted for contributing to broad-spectrum activity.[2]
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Anticancer Activity: Numerous isoxazole derivatives have been investigated as potential antitumor agents.[6][8] They can interact with key biological targets involved in cancer progression, such as enzymes and receptors that regulate cell growth and proliferation.[2]
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Anti-inflammatory and Immunomodulatory Effects: Isoxazole-based compounds have been explored for their ability to modulate the immune system.[9] For example, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown regulatory effects on lymphocyte proliferation and cytokine production, suggesting potential applications in treating inflammatory disorders.[9]
The mechanism of action for these diverse effects generally involves the specific interaction of the molecule's functional groups with protein targets, modulating their function.[2]
Conclusion
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide stands out as a high-value scaffold in the field of medicinal chemistry. Its robust and logical synthesis makes it readily accessible, while the strategic placement of its functional groups—the lipophilic chlorophenyl moiety and the highly reactive carbohydrazide handle—provides an ideal platform for chemical elaboration. The demonstrated biological potential of its derivatives in oncology, infectious diseases, and immunology underscores its importance. For researchers and drug development professionals, this compound is not merely a chemical but a gateway to discovering novel therapeutics with improved efficacy and targeted action.
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